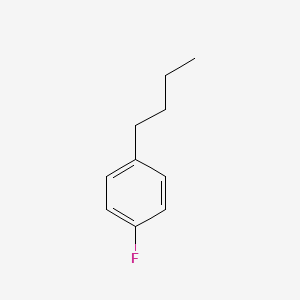

1-BUTYL-4-FLUORO-BENZENE

Description

Contextual Significance of Fluorinated Aromatic Compounds in Organic Synthesis

Fluorinated aromatic compounds are a class of organic molecules that feature one or more fluorine atoms attached to an aromatic ring. The introduction of fluorine into these systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine has a profound impact on the reactivity and stability of these compounds. numberanalytics.com

The strategic incorporation of fluorine can lead to several desirable characteristics, including:

Enhanced Lipophilicity: The presence of fluorine can increase a molecule's solubility in lipids, which is a crucial factor in the design of pharmaceuticals. numberanalytics.com

Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation and thus prolonging their therapeutic effects. nih.gov

Modulated Bioavailability: By altering a molecule's electronic properties, fluorine can influence how it interacts with biological targets, potentially enhancing its efficacy and safety. numberanalytics.comnih.gov

These unique properties have led to the widespread use of fluorinated aromatic compounds in various sectors. In the pharmaceutical industry, they are integral to the development of drugs ranging from antibiotics to anticancer agents. numberanalytics.comresearchgate.net In materials science, these compounds are used to create advanced polymers with high thermal stability and chemical resistance, as well as materials for organic light-emitting diodes (OLEDs). numberanalytics.com Furthermore, they find applications in the agrochemical industry for the synthesis of pesticides and herbicides. researchgate.net

Strategic Importance of the Butyl and Fluoro Substituents in Aromatic Systems for Modulating Reactivity and Properties

The specific properties of 1-Butyl-4-fluoro-benzene are a direct result of the interplay between its two substituents: the butyl group and the fluorine atom.

The fluoro substituent has a dual electronic effect on the aromatic ring. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net However, it can also donate electron density to the ring through resonance (+M or +R effect) via its lone pairs. While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of fluorobenzene (B45895), the resonance effect can make the para position more reactive than a single position on benzene (B151609) itself.

The butyl group , being an alkyl group, is an electron-donating group (+I effect). This effect increases the electron density of the aromatic ring, thereby activating it for electrophilic aromatic substitution.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃F |

| Molecular Weight | 152.21 g/mol nih.gov |

| CAS Number | 20651-65-4 nih.gov |

| Boiling Point | 187.6°C at 760 mmHg |

| Density | 0.954 g/cm³ |

| Flash Point | 59.2°C |

| Refractive Index | 1.477 |

| LogP | 3.16830 |

Properties

IUPAC Name |

1-butyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQISNDAUWVHJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174691 | |

| Record name | Benzene, 1-butyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-65-4 | |

| Record name | Benzene, 1-butyl-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Preparation of 1 Butyl 4 Fluoro Benzene

Established Synthetic Routes for Aryl Fluoride (B91410) Introduction

Traditional methods for synthesizing aryl fluorides have been the cornerstone of organofluorine chemistry for decades. These routes typically involve the transformation of pre-functionalized aromatic rings into the desired fluoroaromatic product.

Balz-Schiemann Reaction and Diazotization Strategies in Fluoroaryl Synthesis

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring. The process begins with the diazotization of a primary aromatic amine, in this case, 4-butylaniline. This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to convert the amine into a diazonium salt. The subsequent addition of fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) salts precipitates the corresponding aryldiazonium tetrafluoroborate salt.

The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition (pyrolysis), which expels nitrogen gas and boron trifluoride, yielding the target aryl fluoride, 1-Butyl-4-fluoro-benzene.

Reaction Scheme: 4-Butylaniline → [Diazotization with NaNO₂/HCl] → 4-Butyldiazonium Chloride → [Anion exchange with HBF₄] → 4-Butyldiazonium Tetrafluoroborate → [Heat] → this compound + N₂ + BF₃

While effective, the traditional Balz-Schiemann reaction can have drawbacks, such as the need for high decomposition temperatures and potential safety concerns with isolating diazonium salts. Modern variations aim to mitigate these issues. Innovations include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the use of ionic liquids as solvents, which can facilitate smoother decomposition at lower temperatures. Furthermore, flow chemistry protocols have been developed for the rapid and high-yielding synthesis of aryldiazonium tetrafluoroborates, enhancing the safety and scalability of the process.

| Starting Amine | Fluoride Source/Counterion | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | HBF₄ | Thermal decomposition | 58 | |

| p-Toluidine | HBF₄ | Thermal decomposition | ~89 | |

| 4-Nitroaniline | HBF₄ in Ionic Liquid | Thermal, 110°C | 86.7 | |

| 3-Aminopyridine | NOBF₄ | Thermal decomposition | 58 | |

| Various Arylamines | NaNO₂/HF | In situ diazotization/decomposition | Variable |

Nucleophilic Aromatic Substitution (S_NAr) Approaches for C-F Bond Formation

Nucleophilic aromatic substitution (S_NAr) is a powerful method for C-F bond formation where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (typically a halide).

The mechanism involves a two-step addition-elimination process. First, the fluoride nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The EWGs are crucial for stabilizing this negative charge. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

For the synthesis of this compound, a direct S_NAr approach is challenging because the butyl group is electron-donating, which deactivates the ring towards nucleophilic attack. A viable S_NAr strategy would require a precursor such as 1-butyl-4-chloro-2,6-dinitrobenzene, where the nitro groups provide the necessary activation. The reaction would proceed by treating this substrate with a fluoride source like potassium fluoride (KF).

A key feature of S_NAr fluorination is the leaving group trend. Contrary to S_N2 reactions, fluoride itself is often the best leaving group when comparing halogens (reactivity order: F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the substituent already on the ring, making the target carbon more electrophilic.

| Substrate | Activating Group(s) | Relative Rate | Rationale |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene | One -NO₂ (para) | 1 | Baseline for comparison. |

| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ (ortho, para) | ~3 x 10⁴ | Additional EWG provides greater stabilization of the Meisenheimer complex. |

| 1-Chloro-2,4,6-trinitrobenzene (Picryl chloride) | Three -NO₂ (ortho, para, ortho) | Very High (>10⁸) | Maximum stabilization of the negative intermediate by three EWGs. |

| 1-Chloro-3-nitrobenzene | One -NO₂ (meta) | << 1 | The EWG is not in a position to delocalize the negative charge of the intermediate via resonance. |

Oxidative Fluorination Methods for Fluoroaromatic Scaffolds

Oxidative fluorination involves the direct reaction of an aromatic C-H bond with a powerful electrophilic fluorinating agent. This approach is conceptually straightforward, as it could potentially form this compound directly from butylbenzene (B1677000). However, controlling the regioselectivity of this reaction is a significant challenge.

The butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, reacting butylbenzene with a potent electrophilic fluorine source, such as elemental fluorine (F₂), xenon difluoride (XeF₂), or N-fluoropyridinium salts like Selectfluor, would likely result in a mixture of 2-fluoro, 4-fluoro, and potentially di-fluorinated products, which are difficult to separate.

While direct C-H fluorination of simple arenes is often non-selective, directed methods have been developed. These typically require a directing group on the substrate that coordinates to a metal catalyst, guiding the fluorinating agent to a specific C-H bond, often in the ortho position. For a substrate like butylbenzene, which lacks a suitable directing group, achieving high selectivity for the para position via oxidative fluorination remains a formidable synthetic hurdle.

Advanced and Emerging Synthetic Techniques for this compound Analogs

Recent advances in synthetic chemistry have provided new tools for C-F bond formation, often operating under milder conditions and with greater functional group tolerance than classical methods.

Transition-Metal-Catalyzed Carbon-Fluorine Bond Formation (C–F) Reactions

Transition-metal catalysis has revolutionized the formation of C-F bonds, providing routes from readily available starting materials like aryl halides, triflates, and boronic acids. Palladium, copper, and silver are the most commonly employed metals for these transformations.

A general catalytic cycle for a palladium-catalyzed fluorination of an aryl halide (e.g., 1-bromo-4-butylbenzene) involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form an arylpalladium(II) intermediate.

Metathesis (Fluoride Exchange): A fluoride source exchanges with the halide on the palladium center to form an arylpalladium(II) fluoride complex.

Reductive Elimination: The arylpalladium(II) fluoride complex undergoes reductive elimination to form the C-F bond of the product (this compound) and regenerate the Pd(0) catalyst.

Another powerful approach is the fluorination of arylboronic acids or their derivatives (e.g., 4-butylphenylboronic acid). These reactions can be catalyzed by palladium or silver complexes, often using an electrophilic fluoride source like Selectfluor. Copper-mediated fluorinations of arylboronate esters have also been developed, proceeding under mild conditions. These methods are highly valuable due to the stability, low toxicity, and commercial availability of arylboronic acid derivatives.

| Catalyst/Metal | Substrate Type | Fluoride Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Aryl Halides/Triflates | Nucleophilic (e.g., CsF, AgF) | Applicable to readily available aryl halides. | |

| Palladium | Arylboronic Acids/Esters | Electrophilic (e.g., Selectfluor) | Open-flask, scalable, tolerates many functional groups. | |

| Silver | Aryl Stannanes | Electrophilic (e.g., Selectfluor) | Effective for complex molecules. | |

| Copper | Arylboronate Esters | Electrophilic (e.g., AgF/pyridine) | Proceeds under mild conditions. |

Electrochemical Synthesis Protocols for Fluorinated Aromatic Systems

Electrochemical fluorination (ECF) represents a sustainable and environmentally benign alternative to traditional methods that often use hazardous reagents. This technique uses an electric current to generate a reactive fluorine species from a simple fluoride source in an electrochemical cell.

There are two main approaches in ECF:

Simons Process: This method involves the electrolysis of an organic compound in liquid hydrogen fluoride (HF). It is primarily used for perfluorination (replacing all C-H bonds with C-F bonds).

Selective ECF in Organic Media: For selective or partial fluorination, the reaction is often conducted in organic solvents with fluoride-containing electrolytes, such as triethylamine-hydrofluoric acid complexes (e.g., Et₃N·3HF).

When applied to aromatic compounds like butylbenzene, direct electrochemical fluorination can lead to nuclear substitution (on the ring) as well as addition, often resulting in a mixture of products. Achieving high regioselectivity for the para-position remains a challenge. However, ECF is a versatile platform, and recent research has focused on improving selectivity through the use of novel electrolytes, solvents, and cell designs. For instance, the use of inexpensive and widely available hexafluorosilicate (B96646) salts as the fluoride source in electrochemical reactions has shown promise for various fluorination transformations.

Microfluidic Reactor Applications in Efficient Fluoroaromatic Synthesis

The synthesis of fluorinated aromatic compounds often involves highly exothermic reactions and hazardous reagents, such as elemental fluorine (F₂). chimia.ch Microfluidic reactor technology, also known as flow chemistry, has emerged as a powerful tool to mitigate these challenges, offering significant advantages in efficiency and safety over traditional batch processing. beilstein-journals.orgscilit.com

Microreactors utilize channels with sub-millimeter dimensions, which provide a high surface-area-to-volume ratio. researchgate.net This characteristic facilitates superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.org For highly exothermic reactions like direct fluorination, this rapid heat dissipation prevents the formation of hotspots, which can lead to side reactions, polymerization, and reduced yields in batch reactors. chimia.chbeilstein-journals.org

The direct fluorination of aromatic compounds using elemental fluorine is a prime example of a reaction that benefits immensely from microfluidic systems. chimia.ch Research has demonstrated the successful mono-fluorination of simple aromatic substrates in specially designed microreactors. chimia.chresearchgate.net These systems allow for the safe handling of fluorine gas by maintaining small reaction inventories and providing excellent control over stoichiometry. chimia.ch While a direct microfluidic synthesis of 1-butyl-4-fluorobenzene via this method is not prominently documented, the principles are readily applicable. An analogous process would involve the direct electrophilic fluorination of butylbenzene. The expected regioselectivity would favor the formation of the para-isomer (1-butyl-4-fluorobenzene) due to the ortho-para directing nature of the alkyl group.

The table below, derived from studies on the electrophilic fluorination of simple aromatics in a microfluidic reactor, illustrates the technology's potential for selective synthesis.

| Aromatic Substrate | Major Isomer Formed | Yield (%) |

|---|---|---|

| Toluene | o-Fluorotoluene | 15 |

| Anisole | p-Fluoroanisole | 25 |

| Nitrobenzene | m-Fluoronitrobenzene | 5 |

This table presents illustrative data on the direct electrophilic fluorination of various aromatic compounds within a microfluidic reactor, highlighting the yields of the major monofluorinated isomers. Data adapted from research on microfluidics-based reactors for safe fluorinations. chimia.ch

Beyond direct fluorination, microreactors are also highly effective for nucleophilic aromatic substitution (SNAr) reactions, which can be used to introduce a fluorine atom onto an aromatic ring. beilstein-journals.org This technology enables rapid reaction optimization and can significantly improve product yields and purity while ensuring operational safety. beilstein-journals.orgnih.gov

Role of Fluorinated Building Blocks and Precursors in this compound Elaboration

An alternative and widely employed strategy for synthesizing 1-butyl-4-fluorobenzene involves the use of pre-fluorinated aromatic compounds, often referred to as fluorinated building blocks. alfa-chemistry.comossila.com This approach circumvents the need for direct fluorination of a butyl-substituted benzene (B151609) ring. Instead, the synthesis starts with a commercially available benzene ring already containing the fluorine atom at the desired position, and the butyl group is subsequently introduced via a cross-coupling reaction.

This methodology relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals, most commonly palladium or nickel. Key fluorinated precursors for this purpose include 1-bromo-4-fluorobenzene (B142099), 1-iodo-4-fluorobenzene, or 4-fluorophenylboronic acid. ugr.esbohrium.com

Two of the most prominent cross-coupling reactions applicable to the synthesis of 1-butyl-4-fluorobenzene are:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org To synthesize 1-butyl-4-fluorobenzene, two primary pathways are feasible:

Reacting 1-bromo-4-fluorobenzene (the fluorinated building block) with a butyl-organoboron reagent, such as butylboronic acid or potassium butyltrifluoroborate. bohrium.comnih.gov

Reacting a 4-fluorophenyl-organoboron species, like 4-fluorophenylboronic acid, with a butyl halide, such as 1-bromobutane. ugr.es

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to proceed. wikipedia.orgorganic-chemistry.org The stability, low toxicity, and commercial availability of boronic acids make the Suzuki-Miyaura coupling a highly favored method in modern organic synthesis. bohrium.comorganic-chemistry.org

Kumada Coupling: This reaction provides a direct method for coupling a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex. orgsyn.org For the target molecule, this would involve the reaction of butylmagnesium bromide (the Grignard reagent) with a halo-fluorobenzene, such as 1-bromo-4-fluorobenzene. Phosphine-nickel complexes are particularly effective catalysts for this type of transformation. orgsyn.org

The strategic selection of a fluorinated building block and a suitable cross-coupling partner allows for the efficient and high-yield elaboration of the final 1-butyl-4-fluorobenzene product.

| Cross-Coupling Reaction | Fluorinated Building Block | Butyl Group Source | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-Bromo-4-fluorobenzene | Butylboronic acid | Palladium complex (e.g., Pd(OAc)₂) with a phosphine ligand | Tolerant of many functional groups; uses stable and less toxic boron reagents. bohrium.comorganic-chemistry.org |

| Kumada Coupling | 1-Bromo-4-fluorobenzene | Butylmagnesium bromide (Grignard reagent) | Nickel complex (e.g., NiCl₂(dppp)) | Utilizes highly reactive Grignard reagents; often provides high yields. orgsyn.org |

This table compares two primary cross-coupling methodologies for the synthesis of 1-butyl-4-fluorobenzene, outlining the necessary precursors and typical catalysts.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Butyl 4 Fluoro Benzene

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of 1-Butyl-4-fluoro-benzene. It provides detailed information on the fragmentation pathways of the molecule under ionization, which is crucial for its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound within complex mixtures. irsst.qc.cajmchemsci.com The gas chromatograph separates the components of a mixture, which are then individually introduced into the mass spectrometer for detection and identification. lcms.cz The standard ionization technique employed is electron ionization (EI), typically at 70 eV, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. uni-saarland.de

In the mass spectrum of this compound, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov A significant fragmentation pathway involves the cleavage of the butyl side chain. The loss of a propyl radical (CH2CH2CH3) leads to the formation of the benzylic cation (C7H6F+), while the loss of a propylene (B89431) molecule (CH2=CHCH3) results in the C7H7F+ ion. nist.gov The appearance energy for the C7H6F+ ion has been reported to be approximately 11.3 ± 0.1 eV, and for the C7H7F+ ion, it is around 10.3 ± 0.1 eV. nist.gov These fragmentation patterns are characteristic and allow for the differentiation of this compound from its isomers and other related compounds.

Table 1: Key Mass Spectrometric Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

| C10H13F+ | 152.1 | Molecular Ion |

| C7H7F+ | 110.1 | [M - C3H6]+ |

| C7H6F+ | 109.1 | [M - C3H7]+ |

This table presents the primary ions observed in the mass spectrum of this compound under electron ionization.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental composition. uni-saarland.de For this compound (C10H13F), the calculated exact mass is 152.1001 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with an accuracy in the parts-per-million (ppm) range, providing strong evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass. uni-saarland.de This level of accuracy is critical for confirming the identity of newly synthesized batches or for identifying the compound in complex matrices where isobaric interferences may be present.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction byproducts and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For derivatives of this compound, reversed-phase HPLC is a common approach. sielc.com Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings.

A typical HPLC method for related fluorinated benzene (B151609) derivatives utilizes a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, sometimes containing a modifier like trifluoroacetic acid to improve peak shape. researchgate.net For instance, a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water has been used for the separation of benzene derivatives. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. researchgate.net The retention time of the compound under specific HPLC conditions is a key parameter for its identification and quantification.

Table 2: Illustrative HPLC Method Parameters for Analysis of Fluorobenzene (B45895) Derivatives

| Parameter | Condition |

| Column | ODS-C18 (4.6 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (aq) (55:45) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm researchgate.net |

| Temperature | Ambient |

This table provides an example of HPLC conditions that can be adapted for the analysis of this compound.

Gas Chromatography (GC) is the premier method for analyzing volatile compounds like this compound due to its high resolution and sensitivity. epa.gov The choice of the capillary column is critical for achieving good separation. A nonpolar stationary phase, such as polydimethylsiloxane (B3030410) (e.g., OV-101), is often suitable for the analysis of fluoroalkylarenes. researchgate.net

X-ray Diffraction Studies of this compound Derivatives for Crystalline Structure Analysis

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray diffraction to determine their three-dimensional molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

For example, X-ray crystallographic analysis of a derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, revealed detailed structural information. iucr.org Such studies on derivatives can provide insights into the conformational preferences and packing arrangements influenced by the 4-fluorophenyl group. Although direct X-ray diffraction data for this compound is not available, analysis of its crystalline derivatives is a powerful tool for understanding its structural properties. iucr.orgwiley-vch.de

Chemical Reactivity and Mechanistic Pathways of 1 Butyl 4 Fluoro Benzene

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 1-butyl-4-fluoro-benzene are dictated by the combined effects of the butyl and fluoro substituents. wikipedia.org

Substituents on a benzene ring influence EAS reactions in two primary ways: they affect the reaction rate (activation or deactivation) and determine the position of the incoming electrophile (directivity). libretexts.org

Butyl Group: As an alkyl group, the butyl substituent is an activating group . It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comyoutube.com This electron-donating nature stabilizes the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org The butyl group is an ortho, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. lumenlearning.comyoutube.com

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Influence |

|---|---|---|---|

| -CH₂CH₂CH₂CH₃ (Butyl) | Activating | Ortho, Para | Inductive Effect (+I), Hyperconjugation |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Effect (-I) > Resonance Effect (+R) |

The cooperative directing effects of the butyl and fluoro groups lead to the formation of specific isomers in EAS reactions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. For this compound, the primary product would be 1-butyl-4-fluoro-2-nitrobenzene, with the nitro group positioned ortho to the activating butyl group.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would yield products like 2-bromo-1-butyl-4-fluorobenzene.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups, respectively. Due to the presence of an activating alkyl group already on the ring, Friedel-Crafts reactions proceed readily, with substitution occurring at the positions ortho to the butyl group.

Steric hindrance from the butyl group might influence the ratio of ortho-substituted products, potentially favoring substitution at the less hindered C3/C5 positions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr) Reactions and Carbon-Fluorine Bond Cleavage

In contrast to EAS, nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.org The C-F bond in this compound is exceptionally strong, but under specific conditions, the fluorine atom can act as a leaving group.

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.org

In this compound, the electron-donating butyl group deactivates the ring toward nucleophilic attack. Therefore, direct SₙAr is highly unfavorable. Activation would require the prior introduction of a potent EWG, such as a nitro group, via an EAS reaction. For instance, the nitration product, 1-butyl-4-fluoro-2-nitrobenzene, would be significantly more susceptible to SₙAr than the parent compound. In this activated substrate, a strong nucleophile (e.g., methoxide, NH₃) could then displace the fluoride (B91410) ion.

Interestingly, in the context of SₙAr, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Cleaving the robust C-F bond is a significant challenge in synthetic chemistry. rsc.org Transition metal catalysis has emerged as a powerful strategy to achieve this transformation, enabling the use of fluoroarenes in cross-coupling reactions. nih.gov

These methods typically involve the oxidative addition of the C-F bond to a low-valent transition metal center. rsc.org A variety of metal catalysts have been developed for this purpose.

| Catalyst System | Reaction Type | Description |

|---|---|---|

| Nickel(0) complexes with phosphine (B1218219) ligands | Cross-coupling (e.g., Suzuki, Kumada) | Enables the coupling of fluoroarenes with Grignard reagents or boronic acids. rsc.org |

| Palladium(0) complexes | Cross-coupling, Borylation | Used for various C-C and C-heteroatom bond formations. |

| Rhodium(I) complexes | Hydrodefluorination | Catalyzes the replacement of fluorine with hydrogen, often using silanes as the hydride source. rsc.org |

| Main-group metals (e.g., Al, Zn) | C-F Activation | Emerging cooperative bimetallic systems can activate C-F bonds. rsc.org |

Recent advancements also include metal-free approaches, such as using frustrated Lewis pairs or photoredox catalysis, to facilitate the functionalization of unactivated fluoroarenes under mild conditions. acs.orgnih.gov These catalytic systems could potentially be applied to this compound to replace the fluorine atom with other functional groups, providing a versatile route to more complex molecules.

Oxidative Transformations of the Butyl Side Chain and Aromatic Ring Modifications

While the aromatic ring of this compound is relatively resistant to oxidation, the alkyl side chain is susceptible to it. libretexts.orglibretexts.orgopenstax.org Strong oxidizing agents can transform the butyl group, leading to significant structural modification of the molecule.

The key to this reactivity is the benzylic position—the carbon atom of the butyl group directly attached to the aromatic ring. This position is activated towards oxidation because the reaction proceeds through a resonance-stabilized benzylic radical intermediate. unizin.orglumenlearning.com

A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com When an alkylbenzene, such as this compound, is heated with an aqueous solution of KMnO₄, the entire butyl side chain is oxidized and cleaved, yielding a carboxylic acid group. libretexts.orgunizin.orglumenlearning.com The aromatic ring itself remains intact during this process. libretexts.org

The product of this reaction is 4-fluorobenzoic acid . This reaction is robust and proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon. lumenlearning.commasterorganicchemistry.com Compounds without a benzylic hydrogen, such as those with a tertiary butyl group, are resistant to this type of oxidation. libretexts.orgopenstax.org

This transformation is a valuable synthetic tool, as it converts a nonpolar alkyl chain into a versatile carboxylic acid functional group, which can then undergo a wide range of further reactions (e.g., conversion to esters, amides, or acid chlorides).

Reductive Transformations of the this compound Core

The aromatic core of this compound can undergo reductive transformations through several synthetic methodologies, primarily involving the partial or complete saturation of the benzene ring. The outcomes of these reactions are largely dictated by the choice of reagents and reaction conditions. Two of the most significant reductive methods are the Birch reduction and catalytic hydrogenation.

Birch Reduction: This reaction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol (B145695) or tert-butanol) serving as a proton source. wikipedia.orgnrochemistry.com The Birch reduction of aromatic rings is a powerful tool for generating 1,4-cyclohexadienes. wikipedia.org For substituted benzenes, the regioselectivity of the reduction is governed by the electronic nature of the substituents. Both the butyl group (an alkyl group) and the fluorine atom are considered electron-donating groups (EDGs) by resonance. In the case of aromatic rings with EDGs, the reduction occurs at the meta and para positions relative to the substituent, resulting in a product where the double bonds are not in conjugation and bear the substituent. nrochemistry.com

For this compound, both substituents direct the reduction in a similar manner. The mechanism proceeds via the formation of a radical anion upon addition of a solvated electron to the aromatic ring. This is followed by protonation by the alcohol to give a cyclohexadienyl radical, which then accepts another electron to form a cyclohexadienyl anion. A final protonation step yields the 1,4-cyclohexadiene (B1204751) product. nrochemistry.com The expected major product is 1-butyl-4-fluoro-cyclohexa-1,4-diene. It is noteworthy that in reactions with fluorinated benzenes, a competition between Birch reduction and reductive defluorination (fluorine abstraction) can occur. However, studies on di- and trifluorobenzenes have shown that Birch reduction is often the dominant reaction pathway. nih.gov

Catalytic Hydrogenation: This method typically results in the complete saturation of the aromatic ring, converting it to a cyclohexane (B81311) derivative. The reaction requires hydrogen gas (H₂) and a metal catalyst. While benzene itself is relatively resistant to hydrogenation compared to simple alkenes, requiring elevated temperatures and pressures, the reaction can be achieved with suitable catalysts. youtube.com Catalysts such as rhodium on alumina (B75360) have been shown to be effective for the hydrogenation of aromatic compounds. harvard.edu

For this compound, catalytic hydrogenation would be expected to yield 1-butyl-1-fluorocyclohexane. The reaction proceeds by the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms, ultimately leading to the fully saturated cycloalkane. The conditions required would likely be more forcing than those for simple alkene hydrogenation due to the inherent stability of the aromatic ring.

The following table summarizes the primary reductive transformations applicable to the this compound core.

| Transformation | Reagents and Conditions | Major Product | Reaction Type |

|---|---|---|---|

| Birch Reduction | Na or Li, liquid NH₃, EtOH or t-BuOH | 1-Butyl-4-fluoro-cyclohexa-1,4-diene | Partial Reduction |

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃, elevated temperature and pressure | 1-Butyl-1-fluorocyclohexane | Complete Saturation |

Radical Reactions Involving this compound

The primary site for radical reactions on this compound is the alkyl side chain, specifically at the benzylic position. The benzylic C-H bonds are significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This enhanced reactivity allows for selective functionalization of the butyl group under free-radical conditions.

Benzylic Bromination: A classic and highly selective radical reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). libretexts.orgchemistrysteps.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over potential electrophilic addition to the aromatic ring. chemistrysteps.com

The mechanism for this reaction proceeds through a radical chain process:

Initiation: The initiator (light or heat) causes homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ to generate bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the butyl group (the carbon atom directly attached to the benzene ring). This is the rate-determining step and its selectivity is due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the brominated product, 1-(1-bromo-butyl)-4-fluoro-benzene, and another bromine radical, which continues the chain.

Termination: The reaction is terminated when any two radicals combine.

The selectivity for the benzylic position over other positions on the butyl chain is high because the benzylic radical is stabilized by delocalization of the unpaired electron into the aromatic π-system. chemistrysteps.com

| Reaction | Reagents and Conditions | Major Product | Key Intermediate |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or hν, CCl₄ or CH₂Cl₂ | 1-(1-Bromo-butyl)-4-fluoro-benzene | Resonance-stabilized benzylic radical |

Kinetic Studies and Reaction Rate Determination for Transformations of this compound

The table below presents partial rate factors for the protiodetritiation of some secondary alkylbenzenes, which serve as models for the reactivity of the butyl-substituted ring. rsc.org

| Compound (R-Ph) | Partial Rate Factor (ƒ) at ortho-position | Partial Rate Factor (ƒ) at para-position |

|---|---|---|

| 1-Methylethyl-benzene (Cumene) | 223 | 544 |

| 1-Methylpropyl-benzene (sec-Butylbenzene) | 244 | 690 |

| 1-Ethylpropyl-benzene | 196 | 682 |

Partial rate factors are relative to a single position of benzene for protiodetritiation with trifluoroacetic acid at 70°C. rsc.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). This compound lacks such activation, as both the butyl and fluoro groups are electron-donating. Therefore, it is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. Kinetic studies on activated systems, like fluoronitrobenzene derivatives, show that the reaction rates are highly dependent on the solvent and the nature of the nucleophile, but these conditions would not be expected to promote reaction in an unactivated substrate like this compound. ucl.ac.ukresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 Butyl 4 Fluoro Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The molecular structure of 1-butyl-4-fluoro-benzene has been theoretically determined by performing full geometry optimization using DFT calculations. A common and effective method involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a comprehensive basis set such as 6-311++G(d,p). researchgate.net This level of theory is well-suited for accurately predicting the geometries of organic molecules. researchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for both the aromatic ring and the flexible butyl side chain. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

The calculations reveal the influence of the fluorine atom and the butyl group on the benzene (B151609) ring's geometry. The C-F bond length is a key parameter, as are the slight distortions in the benzene ring's symmetry caused by the substituents. The electronic properties, such as the molecular dipole moment and the distribution of atomic charges, are also derived from these calculations, providing insight into the molecule's polarity and intramolecular electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-F | 1.35 Å |

| C-C (ring avg.) | 1.39 Å | |

| C(ring)-C(butyl) | 1.52 Å | |

| C-H (ring avg.) | 1.08 Å | |

| C-H (butyl avg.) | 1.10 Å | |

| Bond Angles | C-C-C (ring avg.) | 120.0° |

| C-C-F | 119.5° | |

| C(ring)-C-C (butyl) | 121.0° | |

| H-C-H (butyl avg.) | 109.5° |

Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectroscopic data, providing a direct link between theoretical models and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. unifr.chprensipjournals.commdpi.com These calculations are typically performed on the DFT-optimized geometry.

By computing the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C) and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. These predicted spectra aid in the assignment of complex experimental spectra and can help distinguish between different isomers or conformers. unifr.chmdpi.com The accuracy of the prediction depends on the chosen functional and basis set. unifr.ch For ¹H NMR, functionals like B3LYP can predict chemical shifts with an average deviation of approximately 0.12 ppm when results are scaled. unifr.ch

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO/B3LYP)

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | C-F | - | 162.5 (d, ¹JCF ≈ 245 Hz) |

| C2, C6 | ortho to F | 7.05 (t) | 115.4 (d, ²JCF ≈ 21 Hz) |

| C3, C5 | meta to F | 7.15 (dd) | 129.8 (d, ³JCF ≈ 8 Hz) |

| C4 | C-Butyl | - | 139.0 (d, ⁴JCF ≈ 3 Hz) |

| Cα | Butyl | 2.60 (t) | 34.5 |

| Cβ | Butyl | 1.60 (m) | 33.8 |

| Cγ | Butyl | 1.35 (m) | 22.3 |

| Cδ | Butyl | 0.92 (t) | 13.9 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which allows for the simulation of theoretical IR and Raman spectra. nih.gov

The analysis of these calculated frequencies facilitates the assignment of specific vibrational modes (e.g., stretching, bending, and torsional motions) to the experimentally observed absorption bands and Raman shifts. scirp.org For instance, the C-F stretching vibration, C-H stretching of the aromatic ring and butyl chain, and various ring breathing modes can be precisely identified. irphouse.com

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed description of the vibrational character. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3105 | 3074 | Aromatic C-H Stretch |

| 2985 | 2955 | Alkyl C-H Asymmetric Stretch |

| 2890 | 2861 | Alkyl C-H Symmetric Stretch |

| 1610 | 1594 | Aromatic C=C Ring Stretch |

| 1520 | 1505 | Aromatic C=C Ring Stretch |

| 1245 | 1233 | C-F Stretch |

| 840 | 832 | C-H Out-of-plane Bend |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors quantify the molecule's reactive nature and are valuable in predicting its behavior in chemical reactions. researchgate.net

Table 4: Calculated FMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Formula | Calculated Value |

| HOMO Energy | E_HOMO | -6.85 eV |

| LUMO Energy | E_LUMO | -0.25 eV |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 6.60 eV |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.85 eV |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.25 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.55 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.30 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.91 eV |

Mechanistic Elucidation via Transition State Modeling and Reaction Barrier Calculations for this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For this compound, a representative reaction is electrophilic aromatic substitution, such as nitration. Theoretical methods can be used to locate the transition state structure leading to the formation of the sigma complex (Wheland intermediate). Frequency calculations are used to verify the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products are calculated, the reaction barriers (activation energies) can be determined. The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction kinetics. By comparing the activation barriers for substitution at different positions on the ring (ortho, meta to the butyl group), the regioselectivity of the reaction can be predicted, explaining why certain products are favored over others.

Table 5: Hypothetical Calculated Relative Energies (kcal/mol) for the Nitration of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| TS (ortho-attack) | Transition state for attack ortho to butyl group | +16.5 |

| Intermediate (ortho) | Sigma complex from ortho attack | +2.5 |

| TS (meta-attack) | Transition state for attack meta to butyl group | +23.0 |

| Intermediate (meta) | Sigma complex from meta attack | +10.8 |

| Products | Nitrated product + H⁺ | -5.0 |

Solvation Models and Solvent Effects on Reactivity and Electronic Properties: A Computational Approach

Reactions are most often carried out in a solvent, and the surrounding solvent molecules can significantly influence the properties and reactivity of a solute. Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous dielectric medium. liverpool.ac.uk

Using a model like PCM, it is possible to calculate the properties of this compound in different solvents. The solvent can affect the optimized geometry, the dipole moment, the stability of different conformers, and the electronic structure. For example, the HOMO-LUMO gap can change in the presence of a solvent, which in turn affects the molecule's reactivity and its theoretical UV-Vis absorption spectrum.

For reaction mechanisms, solvation models are critical for obtaining accurate energy barriers. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, especially if they have different polarities. By calculating reaction profiles in both the gas phase and in a solvent, one can gain a more realistic understanding of the reaction kinetics and thermodynamics under experimental conditions.

Table 6: Calculated Solvent Effects on Properties of this compound using PCM

| Property | Gas Phase | In Water (ε ≈ 78.4) | In Chloroform (ε ≈ 4.8) |

| Dipole Moment | 1.85 D | 2.55 D | 2.10 D |

| HOMO-LUMO Gap | 6.60 eV | 6.45 eV | 6.52 eV |

| Relative Energy of TS | +16.5 kcal/mol | +14.2 kcal/mol | +15.1 kcal/mol |

Applications of 1 Butyl 4 Fluoro Benzene As a Key Synthetic Intermediate

Role in the Synthesis of Fluorinated Pharmaceutical Candidates and Drug Discovery

The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry for enhancing a molecule's therapeutic profile. Compounds containing an aryl fluoride (B91410) moiety are prevalent in pharmaceuticals because the carbon-fluorine bond is exceptionally stable, which can prevent metabolic degradation at that site and thereby improve the compound's biological activity and pharmacokinetic properties. escholarship.org

1-Butyl-4-fluoro-benzene serves as a key precursor in the development of new pharmaceutical agents. Its synthesis is explicitly detailed in methodologies developed for the fluorination of aryl compounds, highlighting its relevance in creating building blocks for drug discovery. google.comcore.ac.uk The butyl-fluorophenyl group can be incorporated into larger molecular scaffolds to create novel drug candidates. The specific combination of the lipophilic butyl group and the electronegative fluorine atom allows for fine-tuning the physicochemical properties of a potential drug, such as its ability to cross cell membranes and bind to therapeutic targets.

Research in this area focuses on leveraging such intermediates to construct complex molecules for a range of therapeutic areas. The ability to selectively introduce a 4-fluorophenyl group is a significant advantage in the multi-step synthesis of active pharmaceutical ingredients (APIs).

| Intermediate | Application Area | Key Structural Feature | Reference |

| This compound | Pharmaceutical Synthesis | Aryl Fluoride Moiety | escholarship.orggoogle.com |

| Fluorinated Aromatics | Drug Discovery | Enhanced Metabolic Stability | escholarship.org |

Utility in the Development of Agrochemical Compounds and Crop Protection Agents

Similar to the pharmaceutical sector, the agrochemical industry leverages the unique properties of fluorinated compounds to develop effective and stable crop protection agents. The strategic incorporation of fluorine atoms into pesticides and herbicides is a proven method for enhancing their biological efficacy. Aryl fluoride moieties are common in modern agrochemicals due to their chemical stability, which contributes to the longevity and effectiveness of the active ingredients in the field. escholarship.org

This compound is identified as a significant intermediate in the synthesis of complex molecules for the agrochemical sector. The methods developed for the selective fluorination of aryl substrates have broad applications in the agricultural industry, and this compound is a direct product of such synthetic pathways. google.com While specific commercial pesticides derived directly from this compound are not extensively detailed in available literature, its role as a versatile building block allows for the creation of new active ingredients with tailored properties for crop protection.

Contribution to Advanced Materials Science and Polymer Chemistry

The unique electronic and physical properties of fluorinated organic compounds make them valuable in the field of materials science.

The incorporation of fluorine into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. The synthesis of these materials often involves the polymerization of fluorinated monomers. While the direct application of this compound as a monomer in the large-scale production of fluoropolymers is not widely documented, its structural motifs are relevant. The general ability to selectively fluorinate aryl substrates is considered to have broad applications in the polymer industry. google.com This suggests that derivatives of this compound could potentially be used to create specialty polymers where the specific properties conferred by the butyl-fluorophenyl group are required.

Fluorinated compounds are essential components in modern liquid crystal (LC) mixtures used in advanced display technologies, such as thin-film transistor (TFT) displays. The incorporation of a fluorine atom into a liquid crystal molecule significantly alters its physical properties, including dielectric anisotropy and melting point, which is crucial for optimizing display performance.

Derivatives of this compound are valuable in the development of liquid crystals. The molecular structure of this compound, featuring a rigid phenyl ring with a flexible alkyl (butyl) chain, is a classic template for a liquid crystal molecule. The fluorine atom's strong electronegativity creates a dipole moment that is essential for the alignment of the molecules in an electric field, which is the fundamental principle behind liquid crystal displays. The synthesis of advanced liquid crystal materials often involves the elaboration of intermediates like this compound to produce molecules with the precise properties required for high-performance displays.

| Application Area | Role of this compound Moiety | Key Property Enhancement |

| Liquid Crystal Displays | Core structural component | Modifies dielectric anisotropy and other physical properties |

| Specialty Polymers | Potential monomer or intermediate | Could enhance thermal stability and chemical resistance |

Applications in Specialty Chemical Manufacturing and Fine Chemical Production

In the broader context of the chemical industry, this compound is a versatile intermediate used in the production of a wide range of specialty and fine chemicals. These are typically complex, high-value molecules produced in smaller volumes for specific applications. The synthesis of this compound itself, for instance from 1-butyl-4-iodobenzene, is an example of a fine chemical process that creates a valuable building block for further chemical elaboration. core.ac.uk

The reactivity of the fluorinated aromatic ring allows for various chemical transformations, enabling chemists to build more complex structures upon the this compound scaffold. Its use in organic synthesis provides a reliable pathway to introduce the butyl-fluorophenyl group into a target molecule, making it a staple intermediate for research and development laboratories as well as for commercial production of niche chemicals.

Environmental Fate, Biotransformation, and Degradation Pathways of Fluoroaromatic Compounds: Implications for 1 Butyl 4 Fluoro Benzene

Recalcitrance of Carbon-Fluorine Bonds to Environmental Degradation Processes

The defining feature of fluoroaromatic compounds is the carbon-fluorine bond, which is the strongest single bond in organic chemistry. sciencedaily.com This exceptional strength is a primary reason for the high stability and persistence of these compounds in the environment. nih.govthe-innovation.org Several factors contribute to the recalcitrance of the C-F bond:

High Bond Energy: The C-F bond has a very high dissociation energy, making it difficult to cleave through biological or chemical processes. nih.gov

High Electronegativity of Fluorine: Fluorine is the most electronegative element, creating a highly polarized and stable bond with carbon. nih.gov

Small Atomic Radius of Fluorine: The small size of the fluorine atom allows for a short and strong bond, effectively shielding the carbon from enzymatic attack. nih.gov

These characteristics mean that fluoroaromatic compounds are generally resistant to hydrolysis, photolysis, and microbial degradation compared to their chlorinated or brominated counterparts. nih.govnih.gov This inherent stability leads to their classification as persistent organic pollutants. the-innovation.orguu.nl

| Property | Description | Implication for Degradation |

|---|---|---|

| Bond Strength | The C-F bond is one of the strongest covalent bonds known in organic chemistry. sciencedaily.com | Requires significant energy input for cleavage, making it resistant to many natural degradation processes. the-innovation.org |

| Electronegativity | Fluorine's high electronegativity creates a very stable and polarized bond. nih.gov | Reduces the susceptibility of the aromatic ring to electrophilic attack by microbial enzymes. |

| Atomic Size | The small van der Waal's radius of fluorine provides steric hindrance, limiting enzyme access to the carbon atom. researchgate.net | Enzymes that degrade other halogenated compounds may not be effective against fluoroaromatics. nih.gov |

Microbial Degradation Mechanisms of Fluoroaromatic Compounds

Despite the stability of the C-F bond, some microorganisms have evolved enzymatic machinery capable of transforming or completely degrading fluoroaromatic compounds. researchgate.netresearchgate.net Microbial degradation is a key process in the environmental attenuation of these pollutants. researchgate.net The ability of microbes to cleave the C-F bond is a critical step, as it significantly increases the likelihood of the resulting metabolites being fully mineralized. researchgate.net Both aerobic and anaerobic microorganisms have been shown to degrade various fluoroaromatic structures, although the mechanisms and efficiencies differ. nih.gov

Under aerobic conditions, the initial step in the degradation of fluoroaromatic compounds is often catalyzed by oxygenase enzymes. nih.govnih.gov These enzymes incorporate one or two oxygen atoms into the aromatic ring, destabilizing it and facilitating further breakdown. nih.gov

A common pathway for compounds like fluorobenzene (B45895) involves dioxygenation to form a fluorinated dihydrodiol, which is then dehydrogenated to a fluorocatechol. nih.gov For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds primarily through the formation of 4-fluorocatechol (B1207897). nih.gov This intermediate is then subject to ortho-ring cleavage, yielding 3-fluoro-cis,cis-muconate. nih.gov Subsequent enzymatic reactions can lead to defluorination and the formation of intermediates that can enter central metabolic pathways like the TCA cycle. ethz.ch

However, the position of the fluorine atom can significantly influence the metabolic route and its success. In some cases, metabolism can lead to the formation of "dead-end" products that are not further degraded. researchgate.net For example, while some bacteria can completely mineralize 3-fluorocatechol, the degradation of 4-fluorocatechol can be slower and incomplete, leading to the accumulation of other fluorinated derivatives. researchgate.net The biotransformation of 4-fluorocinnamic acid by activated sludge results in the formation of 4-fluorobenzoic acid, indicating that side-chain degradation can occur while leaving the fluorinated aromatic ring intact. nih.gov

| Parent Compound | Degrading Microorganism/System | Key Identified Metabolites | Pathway Type |

|---|---|---|---|

| Fluorobenzene | Rhizobiales sp. strain F11 | 4-Fluorocatechol, Catechol, 3-Fluoro-cis,cis-muconate nih.gov | Aerobic, ortho-cleavage |

| Fluorobenzene | Burkholderia fungorum FLU100 | 3-Fluorocatechol, 2-Fluoromuconate researchgate.net | Aerobic, ortho-cleavage |

| 4-Fluorobenzoate (B1226621) | Pseudomonas sp. B13 | 4-Fluorocatechol, 3-Fluoro-cis,cis-muconate, 4-Fluoromuconolactone ethz.ch | Aerobic |

| 4-Fluorocinnamic Acid | Activated Sludge | 4-Fluoroacetophenone, 4-Fluorobenzoic acid nih.gov | Aerobic Biotransformation |

| 6:2 Fluorotelomer Sulfonate (6:2 FTS) | Enrichment Culture SXC01 | 6:2 Fluorotelomer Unsaturated Carboxylic Acid (FTUCA), 5:3 Fluorotelomer Carboxylic Acid (FtCA), Perfluorinated Carboxylic Acids (PFCAs) researchgate.net | Aerobic Biotransformation |

Under anaerobic conditions, the degradation of halogenated compounds often proceeds via reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. nih.govsemanticscholar.org This process is a form of respiration for some specialized bacteria, known as organohalide-respiring bacteria. acs.org While common for chlorinated and brominated compounds, reductive dehalogenation of fluoroaromatics is less frequently observed, likely due to the high strength of the C-F bond. nih.gov

Nevertheless, anaerobic degradation of fluoroaromatics with fluoride (B91410) release has been documented. researchgate.net For example, certain denitrifying and sulfate-reducing bacteria can mineralize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate. researchgate.net A key breakthrough was the discovery of an ATP-dependent enzymatic process for C-F bond cleavage in the absence of oxygen. nih.gov In the denitrifying bacterium Thauera aromatica, 4-fluorobenzoate is first activated to 4-fluorobenzoyl-CoA. nih.gov This intermediate then undergoes an ATP-dependent reductive cleavage of the C-F bond, catalyzed by a benzoyl-CoA reductase (BCR), yielding benzoyl-CoA and hydrogen fluoride. researchgate.netnih.gov This discovery represents a previously unknown mode of enzymatic dehalogenation and confirms that fluoroaromatics can be completely biodegraded under anoxic conditions. nih.gov

The cleavage of the C-F bond is the most challenging step in the biodegradation of fluoroaromatic compounds and is catalyzed by a diverse range of enzymes. scispace.com Microorganisms have developed several strategies to achieve this thermodynamically demanding reaction. researchgate.net

Oxygenases: As mentioned, monooxygenases and dioxygenases are crucial in aerobic pathways. nih.gov They hydroxylate the aromatic ring, which can lead to the spontaneous elimination of the fluoride ion or create an unstable intermediate that is more susceptible to subsequent enzymatic attack. researchgate.netnih.gov

Reductases: In anaerobic environments, ATP-dependent reductases, such as the class I benzoyl-CoA reductase in Thauera aromatica, can catalyze the reductive cleavage of the C-F bond. nih.gov

Dehalogenases: Specific enzymes, such as fluoroacetate (B1212596) dehalogenase, directly catalyze the hydrolytic cleavage of the C-F bond in aliphatic compounds. researchgate.netresearchgate.net While highly studied for fluoroaliphatics, analogous enzymes specifically targeting the C-F bond on an aromatic ring are less well characterized.

Metabolic activation is often a prerequisite for dehalogenation. For instance, the conversion of fluorobenzoate to its coenzyme A (CoA) thioester is a critical activation step in the anaerobic degradation pathway, preparing the molecule for the subsequent reductive dehalogenation. researchgate.netnih.gov

Photolytic Degradation of Fluoroaromatic Compounds and Formation of Fluorinated Byproducts

Photolysis, or degradation by light, can be another significant environmental fate process for some fluoroaromatic compounds. nih.gov The absorption of ultraviolet (UV) radiation in sunlight can provide the energy needed to break chemical bonds, including the C-F bond. the-innovation.org However, the efficiency of photolysis is highly dependent on the specific chemical structure and environmental conditions.

The photolytic degradation of fluorinated pharmaceuticals and pesticides has been shown to produce a wide array of fluorinated byproducts. nih.gov Degradation can range from minor structural changes, where the fluorinated part of the molecule remains intact, to more extensive breakdown leading to defluorination (release of fluoride ions). nih.gov In some cases, photolysis can lead to the formation of smaller, highly persistent fluorinated compounds, such as trifluoroacetic acid (TFA). nih.gov Studies combining experimental and computational chemistry have been instrumental in identifying these photoproducts and understanding the reaction pathways. nih.govnih.gov For 1-butyl-4-fluoro-benzene, volatilization to the atmosphere is a likely transport pathway, where it would be subject to indirect photolysis. ornl.gov

Environmental Monitoring and Assessment of Persistence for Fluorinated Aromatic Xenobiotics

The persistence and potential for bioaccumulation of fluorinated aromatic xenobiotics necessitate robust environmental monitoring strategies. the-innovation.orgmdpi.com However, detecting and quantifying the vast number of fluorinated compounds in environmental matrices presents a significant analytical challenge. nih.govperkinelmer.com

Advanced analytical techniques are required to track these compounds and their transformation products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for detecting known fluorinated compounds at very low concentrations. nih.gov For identifying unknown fluorinated byproducts, high-resolution mass spectrometry and specialized techniques like 19F nuclear magnetic resonance (19F NMR) spectroscopy are employed. nih.gov

Assessing the persistence of these compounds involves laboratory studies on their biodegradability and photostability, as well as field monitoring in various environmental compartments like water, soil, and biota. cdc.gov The term "xenobiotic" refers to substances that are foreign to a biological system, and many fluorinated aromatic compounds fit this description, showing resistance to degradation and the potential to persist for long periods. mdpi.comnih.gov Given the stability of the C-F bond, compounds like this compound are expected to be persistent, and their potential to leach into groundwater or volatilize into the atmosphere are key considerations in their environmental risk assessment. ornl.gov

Future Research Trajectories and Emerging Paradigms in 1 Butyl 4 Fluoro Benzene Chemistry

Development of Sustainable and Green Synthetic Methodologies for Fluorinated Arenes

The synthesis of fluorinated arenes, including 1-butyl-4-fluoro-benzene, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. nih.gov The future of fluoroarene synthesis lies in the development of sustainable and green methodologies that minimize environmental impact while maximizing efficiency. nih.gov

A major focus is the transition from classical methods to catalytic processes that utilize earth-abundant metals and renewable resources. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool, allowing for the direct introduction of functional groups into the aromatic ring without the need for pre-functionalized substrates. nih.gov This approach reduces the number of synthetic steps and the amount of chemical waste. nih.gov For instance, nickel-mediated oxidative fluorination offers a practical, one-step access to fluorinated arenes under mild conditions. nih.govresearchgate.net

Another promising green approach is the use of mechanochemistry, which involves solid-state reactions facilitated by mechanical force. poisonfluoride.comnih.gov This technique can eliminate the need for bulk solvents, which are often toxic and difficult to remove. nih.gov A simple mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) has been developed, offering a rapid and environmentally friendly route to N-heteroaryl fluorides. poisonfluoride.com

The use of alternative reaction media is also a key aspect of green synthesis. Ionic liquids, for example, are being explored as recyclable solvents for reactions like the Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring. acs.org Furthermore, photocatalysis, which utilizes visible light to drive chemical reactions, is gaining traction for C-H fluorination, offering a mild and energy-efficient synthetic route. researchgate.net

| Green Synthetic Methodology | Key Advantages | Potential Application for this compound Synthesis | References |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Functionalization | Fewer steps, less waste, direct functionalization | Direct introduction of the butyl group or other functionalities onto a fluorinated benzene (B151609) ring. | nih.gov |

| Mechanochemistry (Solid-State Synthesis) | Solvent-free, reduced waste, rapid reactions | Solid-state fluorination of butylbenzene (B1677000). | poisonfluoride.comnih.gov |

| Nickel-Mediated Oxidative Fluorination | One-step access to fluoroarenes, mild conditions | Direct fluorination of butylbenzene. | nih.govresearchgate.net |

| Use of Ionic Liquids | Recyclable solvents, potentially safer processes | As a greener solvent for the synthesis of the fluorinated aromatic ring. | acs.org |

| Photoredox Catalysis | Mild conditions, energy-efficient, high selectivity | Light-driven C-H fluorination of butylbenzene. | researchgate.net |

Exploration of Novel Reactivity and Catalytic Systems for C-F Bond Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. poisonfluoride.comresearchgate.net However, recent advances are paving the way for novel transformations that utilize the C-F bond as a synthetic handle, opening up new avenues for modifying compounds like this compound.

Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.govresearchgate.net This strategy allows for the generation of carbon-centered radicals from organofluorides, which can then participate in various bond-forming reactions. poisonfluoride.comijfans.org This approach is particularly promising for the late-stage functionalization of complex molecules.

Transition metal catalysis continues to play a pivotal role in C-F bond activation. nih.govacs.org Nickel and palladium complexes, in particular, have shown remarkable efficacy in catalyzing cross-coupling reactions of fluoroaromatics with a wide range of coupling partners. nih.gov These reactions allow for the replacement of the fluorine atom with other functional groups, such as aryl, alkyl, and silyl (B83357) groups. nih.gov The development of catalysts based on more abundant and less toxic metals like copper, cobalt, and iron is an active area of research. nih.gov

Beyond traditional transition metal catalysis, metal-free approaches for C-F bond activation are also gaining attention. acs.org These methods often rely on the use of strong Lewis acids or organocatalysts to facilitate C-F bond cleavage. nih.gov Furthermore, the use of fluorophilic organoaluminum compounds has been shown to enable the functionalization of C-F bonds at cryogenic temperatures with high selectivity. nih.govacs.org

The exploration of enzymatic C-F bond functionalization represents a frontier in this field. acs.org While still in its early stages, the discovery and engineering of enzymes capable of cleaving C-F bonds could lead to highly selective and environmentally friendly methods for modifying fluoroaromatic compounds. acs.org

| Catalytic System/Methodology | Mechanism/Key Feature | Potential Application for this compound | References |

|---|---|---|---|

| Visible Light Photoredox Catalysis | Generates carbon-centered radicals from C-F bonds. | Hydrodefluorination or cross-coupling reactions at the C-F bond. | poisonfluoride.comnih.govresearchgate.netijfans.org |

| Transition Metal Catalysis (Ni, Pd, Cu, Co, Fe) | Oxidative addition and reductive elimination cycles. | Cross-coupling reactions to replace fluorine with other functional groups. | nih.govacs.org |

| Metal-Free C-F Activation | Lewis acid or organocatalyst-mediated cleavage. | Alternative strategies for C-F bond functionalization without transition metals. | acs.orgnih.gov |

| Organoaluminum Reagents | Fluorophilic reagents enabling low-temperature C-F activation. | Highly selective functionalization of the C-F bond under mild conditions. | nih.govacs.org |

| Enzymatic C-F Bond Cleavage | Biocatalytic activation and cleavage of the C-F bond. | Future potential for highly selective and green modifications. | acs.org |

Advanced Computational Modeling for Predictive Chemistry and Materials Design